FR181157 - 171046-15-4

FR181157

Catalog Number: EVT-268717
CAS Number: 171046-15-4
Molecular Formula: C30H26NNaO4
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR-181157 is a novel prostaglandin (PG) mimetic. FR181157 shows high potency and agonist efficacy at the IP receptor and has good bioavailability.
Synthesis Analysis

The synthesis of FR181157 involves several key steps, typically starting from simple organic precursors. A notable method described in the literature includes the use of N-aminoethyl cyclic amines, which are reacted under carefully controlled conditions to yield the desired product. The synthesis process emphasizes stereoselectivity, ensuring that the optically pure form of FR181157 is obtained.

Key parameters during synthesis include:

  • Temperature Control: Reactions are often performed at low temperatures to enhance selectivity.
  • Catalysts: Specific palladium-based catalysts may be employed to facilitate reactions while maintaining high enantioselectivity.
  • Purification: The final product is purified using techniques such as chromatography to isolate FR181157 from by-products and unreacted materials .
Molecular Structure Analysis

The molecular structure of FR181157 can be characterized by its unique functional groups that facilitate its interaction with the IP receptor. The compound features a pyridazinone core, which is critical for its biological activity.

Structural Details:

  • Chemical Formula: C14_{14}H14_{14}N2_{2}O2_{2}
  • Molecular Weight: Approximately 246.27 g/mol
  • 3D Structure: The spatial arrangement of atoms allows for optimal binding to the IP receptor, enhancing its agonistic effects.

Advanced techniques such as X-ray crystallography or NMR spectroscopy may be utilized to elucidate the precise three-dimensional configuration of FR181157, confirming its stereochemistry and functional group orientation .

Chemical Reactions Analysis

FR181157 participates in several chemical reactions primarily related to its pharmacological activity. As a prostacyclin mimetic, it engages in interactions that inhibit platelet aggregation and promote vasodilation.

Key Reactions:

  • Platelet Aggregation Inhibition: FR181157 effectively inhibits ADP-induced platelet aggregation, which is critical for preventing thrombus formation.
  • Vasodilatory Effects: The compound induces vasodilation through activation of the IP receptor, leading to increased blood flow and reduced vascular resistance.

In vitro studies demonstrate that FR181157 maintains its efficacy across various concentrations, showcasing a dose-dependent response in biological assays .

Mechanism of Action

The mechanism of action of FR181157 centers around its role as an agonist for the IP receptor. Upon binding to this receptor, it initiates a signaling cascade that results in increased intracellular cyclic adenosine monophosphate (cAMP) levels.

Mechanistic Pathway:

  1. Receptor Activation: Binding of FR181157 to the IP receptor activates G-proteins.
  2. cAMP Production: This activation stimulates adenylate cyclase, leading to increased cAMP synthesis.
  3. Physiological Effects: Elevated cAMP levels result in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

This mechanism underscores the therapeutic potential of FR181157 in managing conditions such as pulmonary arterial hypertension and other cardiovascular disorders .

Physical and Chemical Properties Analysis

FR181157 exhibits several important physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound demonstrates moderate solubility in organic solvents, which is essential for formulation into pharmaceutical preparations.
  • Stability: It shows stability under physiological conditions, allowing for effective therapeutic use.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range conducive to pharmaceutical applications.

These properties are critical for ensuring that FR181157 can be effectively delivered and utilized within clinical settings .

Applications

The primary applications of FR181157 lie within the field of cardiovascular medicine. Its ability to mimic prostacyclin makes it a candidate for treating various conditions:

  • Pulmonary Arterial Hypertension: By promoting vasodilation and inhibiting platelet aggregation, FR181157 can alleviate symptoms associated with elevated pulmonary artery pressure.
  • Thromboembolic Disorders: Its anti-aggregative properties position it as a potential treatment option for preventing blood clots in at-risk patients.

Research continues into expanding the therapeutic uses of FR181157, including potential applications in other areas such as oncology or inflammatory diseases where modulation of vascular tone is beneficial .

Introduction to Prostacyclin Mimetics and Therapeutic Rationale

Pharmacological Significance of Prostacyclin (PGI₂) in Vascular Homeostasis

Prostacyclin (PGI₂), an eicosanoid derived from arachidonic acid, serves as a master regulator of vascular homeostasis through its dual roles as a potent vasodilator and platelet aggregation inhibitor. Synthesized primarily by vascular endothelial cells via the concerted action of cyclooxygenase-2 (COX-2) and prostacyclin synthase (PGIS), PGI₂ binds to the G-protein-coupled IP receptor, triggering intracellular cAMP elevation. This signaling cascade induces smooth muscle relaxation, suppresses platelet activation, and exerts anti-proliferative effects on vascular cells [3] [7]. The physiological significance of this pathway is starkly evident in pulmonary arterial hypertension (PAH), where diminished PGI₂ synthase expression correlates with disease progression. Transgenic models overexpressing PGIS demonstrate remarkable protection against vascular remodeling, underscoring PGI₂'s non-redundant role in maintaining vascular integrity [7] [9]. Beyond hemodynamics, PGI₂ modulates endothelial immune functions, including cytokine production and leukocyte adhesion, positioning it at the interface of vascular biology and inflammation resolution [8].

Limitations of Native Prostacyclin: Chemical Instability and Metabolic Challenges

Despite its pivotal physiological roles, native prostacyclin suffers from profound pharmacological limitations that hinder therapeutic application:

  • Chemical Instability: The labile enol ether linkage in PGI₂ renders it highly susceptible to acidic hydrolysis, with a plasma half-life of approximately 3 minutes under physiological conditions (pH 7.4, 37°C). Spontaneous degradation yields biologically inactive 6-keto-PGF₁α, necessitating continuous intravenous infusion for clinical effect [3] [6].
  • Receptor Promiscuity: PGI₂ activates not only IP receptors but also cross-actives constrictive prostanoid receptors (EP₁, EP₃, TP) at higher concentrations, potentially counteracting its vasodilatory benefits and triggering adverse effects like bronchoconstriction [4] [7].
  • Metabolic Vulnerability: Rapid enzymatic inactivation occurs via β-oxidation and 15-PGDH (15-hydroxyprostaglandin dehydrogenase), limiting bioavailability. Hepatic first-pass metabolism precludes oral administration, while systemic clearance exceeds 100 mL/kg/min [6] [8].

Table 1: Therapeutic Limitations of Native Prostacyclin

PropertyNative PGI₂Clinical Consequence
Half-life~3 minutesContinuous IV infusion required
Oral bioavailability0%No oral formulation feasible
Receptor selectivityLow (IP + EP₁/EP₃/TP)Dose-limiting side effects (e.g., flushing)
Metabolic stabilityHigh susceptibility to β-oxidationRapid clearance (t₁/₂α = 2-3 min)

Emergence of Non-Prostanoid Prostacyclin Mimetics: FR181157 as a Case Study

The quest for stable, receptor-selective PGI₂ analogs led to two distinct pharmacological strategies:

  • Prostanoid Analogs: Modifications of the native structure (e.g., epoprostenol, iloprost) improved stability but retained inherent receptor promiscuity and administration challenges.
  • Non-Prostanoid Mimetics: A breakthrough involving structurally novel scaffolds devoid of the prostanoid backbone but retaining high IP receptor affinity [5].

FR181157 (C₃₀H₂₇NO₄, CID 10028418) exemplifies this paradigm shift. Discovered through systematic SAR exploration, this diphenyloxazole derivative achieves unprecedented oral bioavailability while maintaining nanomolar affinity for the human IP receptor (Kᵢ = 54 nM). Its design strategically avoids the unstable enol ether and β-chain vulnerable to β-oxidation, replacing them with a rigid oxazole core and hydrocarbon linker [5] [6]. This compound became the archetype for subsequent generations of orally active IP agonists, including the clinical candidate FR207845, derived through linker optimization [2] [6].

Table 2: Molecular Profile of FR181157

PropertyValueMethod/Reference
Chemical formulaC₃₀H₂₇NO₄ (Free acid)PubChem CID 10028418
Molecular weight465.54 g/mol (free acid) [5]
IP receptor affinityKᵢ = 54 nMRadioligand binding assay
Antiplatelet activityIC₅₀ = 60 nMHuman platelet aggregation assay
Oral bioavailability>50% in primatesPharmacokinetic study

"Replacing the cyclohexene-linker of FR181157 led to the discovery of compound 1i (FR207845) as a potent non-prostanoid PGI₂ mimetic with good oral bioavailability" [2].

Properties

CAS Number

171046-15-4

Product Name

FR181157

IUPAC Name

sodium;2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetate

Molecular Formula

C30H26NNaO4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C30H27NO4.Na/c32-27(33)20-34-25-16-9-10-21(19-25)18-24-15-7-8-17-26(24)30-31-28(22-11-3-1-4-12-22)29(35-30)23-13-5-2-6-14-23;/h1-6,9-14,16-17,19,24H,7-8,15,18,20H2,(H,32,33);/q;+1/p-1/t24-;/m0./s1

InChI Key

DPECFBBZFTXROT-JIDHJSLPSA-M

SMILES

C1CC=C(C(C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+]

Solubility

Soluble in DMSO

Synonyms

FR-181157; FR 181157; FR181157; FR-181157 Free Base.

Canonical SMILES

C1CC=C(C(C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+]

Isomeric SMILES

C1CC=C([C@@H](C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.